1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile

Description

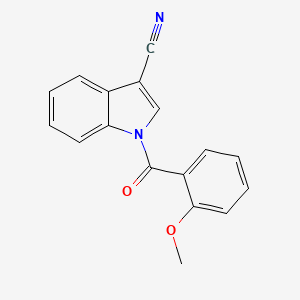

1-(2-Methoxybenzoyl)-1H-indole-3-carbonitrile is a substituted indole derivative featuring a 2-methoxybenzoyl group at the N1 position and a cyano group at the C3 position (Figure 1). The 2-methoxybenzoyl moiety introduces steric and electronic effects due to its ortho-substituted methoxy group, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-(2-methoxybenzoyl)indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-21-16-9-5-3-7-14(16)17(20)19-11-12(10-18)13-6-2-4-8-15(13)19/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKCOUCNDOQWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzoyl chloride with indole-3-carbonitrile in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or nitrile groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses by targeting viral proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile with structurally related indole-3-carbonitriles, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Substituent Effects at the N1 Position

The N1 substituent significantly impacts molecular properties:

- 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile (2f) : Features a para-methoxyphenyl group at N1. The electron-donating methoxy group enhances aromatic conjugation, reflected in its IR absorption at 2220 cm⁻¹ (C≡N stretch) and NMR signals for the methoxy protons at δ ~3.8 ppm. The compound exhibits moderate lipophilicity due to the aryl group .

- 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbonitrile (Compound 25) : Incorporates a 3-chlorobenzyl group at N1. The electron-withdrawing chlorine atom reduces electron density on the indole ring, as evidenced by upfield shifts in its ¹H NMR (δ 5.54 ppm for N-CH₂) compared to alkylated analogs. This compound also shows a molecular ion peak at m/z 281.1 [M+H]⁺ .

- 1-(Difluoromethyl)-1H-indole-3-carbonitrile: The difluoromethyl group introduces strong electronegativity, leading to distinct ¹⁹F NMR signals and increased metabolic stability. Its IR spectrum shows a C≡N stretch at 2220 cm⁻¹, similar to other 3-cyanoindoles .

Substituent Effects at the Aromatic Ring

- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b) : A methyl group at C5 and phenyl at C3 result in a planar indole core (r.m.s. deviation = 0.045 Å). The methyl group increases hydrophobicity, as indicated by its melting point (~168°C) and elemental analysis (C: 82.68%, H: 5.14%) .

- Its ¹H NMR shows a downfield shift for the C7 proton (δ 7.95 ppm) due to bromine’s inductive effect .

Key Insight : Methoxy groups in the ortho position (as in the target compound) may disrupt planarity and introduce steric effects absent in para-substituted analogs like 2f.

Physicochemical and Spectroscopic Data

Table 1 summarizes key properties of select analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.